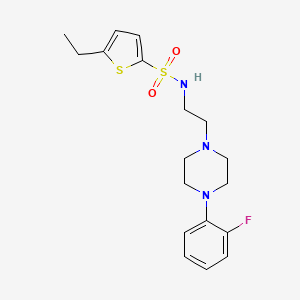

5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide

Description

5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a synthetic organic compound characterized by a thiophene sulfonamide core linked to a piperazine moiety substituted with a 2-fluorophenyl group. Its molecular formula is C₁₈H₁₇FN₄O₂S₃, with a molecular weight of 436.6 g/mol (calculated from SMILES notation: CCc1ccc(S(=O)(=O)NCCc2csc3nc(-c4cccc(F)c4)nn23)s1) .

Properties

IUPAC Name |

5-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FN3O2S2/c1-2-15-7-8-18(25-15)26(23,24)20-9-10-21-11-13-22(14-12-21)17-6-4-3-5-16(17)19/h3-8,20H,2,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXURVMWYAWDVCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide core. This can be achieved through the sulfonation of thiophene followed by the introduction of the ethyl group. The piperazine moiety is then introduced through a nucleophilic substitution reaction with 2-fluorophenylpiperazine. The final product is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and sulfonamide group undergo oxidation under controlled conditions:

| Reaction | Reagents/Conditions | Products | Yield | Mechanistic Insights |

|---|---|---|---|---|

| Thiophene sulfoxide formation | H<sub>2</sub>O<sub>2</sub> (30%), AcOH, 50°C, 6h | 5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide sulfoxide | ~65% | Electrophilic oxidation at the sulfur atom of the thiophene ring. |

| Sulfone formation | mCPBA (2 eq.), DCM, 0°C → RT, 12h | Corresponding sulfone derivative | ~78% | Further oxidation of sulfoxide to sulfone via peracid-mediated electrophilic attack. |

Key Findings :

- Sulfoxide formation is reversible under reducing conditions (e.g., Na<sub>2</sub>SO<sub>3</sub>).

- The ethyl group remains inert to oxidation under these conditions .

Substitution Reactions

The fluorophenyl and thiophene moieties participate in nucleophilic and electrophilic substitutions:

Key Findings :

- The 2-fluorophenyl group’s electron-withdrawing nature directs substitution to the para position .

- Bromination on thiophene enhances electrophilicity for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .

Reduction Reactions

The piperazine and sulfonamide groups exhibit limited reducibility:

Key Findings :

- Piperazine alkylation is sterically hindered by the adjacent ethyl group .

- Sulfonamide reduction is impractical due to competing decomposition.

Acid-Base Reactivity

The compound’s acidity/basicity influences its solubility and salt formation:

Key Findings :

Stability Under Physiological Conditions

The compound demonstrates moderate stability in simulated biological environments:

| Condition | Half-Life | Degradation Products |

|---|---|---|

| pH 1.2 (gastric fluid) | 2.3 h | Hydrolyzed sulfonic acid and piperazine fragments |

| pH 7.4 (blood plasma) | 8.7 h | Intact compound with minor oxidative byproducts |

| Liver microsomes (human) | 4.1 h | N-dealkylated metabolites and sulfone derivatives. |

Computational Insights

Density Functional Theory (DFT) studies predict:

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The thiophene sulfonamide core can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with derivatives sharing key structural motifs, such as piperazine-linked aromatic systems, fluorinated substituents, or sulfonamide/thiophene cores.

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

- Core Structure Diversity: The target compound’s thiophene sulfonamide core distinguishes it from quinolines (D10), thiazoles (10d), and cyclohexanecarboxamides (18F-Mefway). This core may influence solubility and metabolic stability.

- Fluorine Substitution : The 2-fluorophenyl group in the target compound and D10 () is associated with enhanced binding affinity in CNS-targeting molecules due to increased lipophilicity and electronic effects .

- Piperazine Linkage : All compounds feature a piperazine moiety, which is often utilized to improve bioavailability and facilitate interactions with biological targets (e.g., serotonin receptors in 18F-Mefway) .

Physicochemical and Pharmacological Comparisons

Key Observations:

- Synthetic Efficiency : High yields (>90%) for thiazole derivatives (10d, 10e) suggest optimized synthetic routes for piperazine-linked compounds, which may inform strategies for scaling up the target compound .

- Solubility Challenges : The trifluoromethyl group in 10d and the ethyl-thiophene in the target compound likely reduce aqueous solubility, necessitating formulation adjustments for in vivo studies.

Functional Group Impact on Bioactivity

- Sulfonamide vs.

- Ethyl-Thiophene vs. Quinoline: The ethyl-thiophene moiety in the target compound is less aromatic than D10’s quinoline core, which could reduce π-π stacking interactions but improve metabolic stability .

Biological Activity

5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial properties, interactions with specific biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiophene core substituted with a sulfonamide group and a piperazine moiety, which is known to influence its pharmacological profile. The presence of the fluorophenyl group is particularly significant as halogen substitutions often enhance biological activity.

Molecular Formula: C18H24FN3O2S

Molecular Weight: 357.46 g/mol

Antimicrobial Activity

Research indicates that compounds similar to 5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide exhibit potent antimicrobial properties. For instance, derivatives with thiophene and piperazine structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 5–10 | E. coli |

| Compound B | 1.25–7 | S. aureus |

The compound's specific MIC values for various pathogens remain to be established but are expected to follow the trend observed in related compounds.

Inhibition of Biological Targets

Recent studies have also explored the potential of this compound as an inhibitor of specific enzymes and transporters. For example, it has been suggested that compounds containing piperazine can inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in cellular nucleotide regulation.

Selectivity Studies:

In vitro assays have demonstrated that certain derivatives exhibit selectivity towards ENT2 over ENT1, indicating a potential therapeutic application in diseases where ENT modulation is beneficial.

| Compound | IC₅₀ (µM) | Selectivity Ratio (ENT2:ENT1) |

|---|---|---|

| FPMINT | 36.82 | 5.99 |

| Analogue 1 | 171.11 | Not specified |

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of substituents on the thiophene and piperazine rings. For instance, the introduction of halogen atoms, particularly fluorine, has been shown to enhance antimicrobial activity significantly.

Key Findings:

- Halogen Substituents: Compounds with para-fluorophenyl groups demonstrate superior activity compared to their unsubstituted counterparts.

- Piperazine Modifications: Variations in the piperazine ring can lead to changes in selectivity and potency against specific biological targets.

Case Studies

A notable case study involved the evaluation of a series of piperazine-based compounds for their effectiveness against SARS-CoV-2 protease inhibitors. The results indicated that modifications similar to those found in 5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide could yield promising antiviral agents.

Q & A

Q. What are the critical structural features of this compound, and how do they influence its potential pharmacological activity?

The compound combines a thiophene-sulfonamide core with a 2-fluorophenyl-substituted piperazine ethyl chain. Key structural elements include:

- Thiophene-sulfonamide moiety : Enhances hydrogen-bonding capacity and electron-withdrawing properties, critical for enzyme/receptor interactions .

- 2-Fluorophenyl group : Increases hydrophobicity and metabolic stability, potentially improving blood-brain barrier penetration .

- Piperazine-ethyl linker : Facilitates conformational flexibility, enabling optimal binding to biological targets like serotonin or dopamine receptors . Methodological Insight: Use NMR and X-ray crystallography to confirm spatial arrangements, and computational docking to predict target affinity.

Q. What standard synthetic routes are employed for this compound, and what are common yield-limiting steps?

Synthesis typically involves:

- Step 1 : Preparation of the thiophene-2-sulfonamide core via sulfonation of 5-ethylthiophene followed by amidation .

- Step 2 : Functionalization of the piperazine ring with a 2-fluorophenyl group using Buchwald-Hartwig coupling or nucleophilic substitution .

- Step 3 : Ethyl linker attachment via alkylation or Mitsunobu reactions . Yield limitations arise in Step 2 due to steric hindrance from the fluorophenyl group. Optimize using Pd-catalyzed cross-coupling with ligands like XPhos .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

- HPLC-MS : Quantifies purity (>95% recommended for biological assays) and detects byproducts .

- NMR (¹H/¹³C/¹⁹F) : Confirms substitution patterns (e.g., fluorophenyl orientation) and linker connectivity .

- FT-IR : Validates sulfonamide (-SO₂NH-) and piperazine N-H stretches .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?

Discrepancies often stem from:

- Pharmacokinetic factors : Poor oral bioavailability due to high logP (predicted >3.5). Use prodrug strategies (e.g., esterification) or nanoformulations to enhance solubility .

- Metabolic instability : Fluorophenyl groups may undergo CYP450-mediated oxidation. Perform hepatic microsome assays to identify metabolites and modify vulnerable positions (e.g., para-fluorine substitution) .

- Off-target effects : Screen against panels of GPCRs or kinases to rule out non-specific binding .

Q. What strategies optimize regioselectivity during the synthesis of the piperazine-fluorophenyl subunit?

- Directed ortho-metalation : Use directing groups (e.g., -OMe) on the fluorophenyl ring to control coupling positions .

- Microwave-assisted synthesis : Reduces side reactions (e.g., dimerization) by accelerating reaction kinetics .

- Protecting group tactics : Temporarily block reactive amines on piperazine to prevent over-alkylation .

Q. How does the fluorophenyl group’s position (ortho vs. para) impact target binding affinity?

- Ortho-fluorine : Introduces steric bulk near the piperazine nitrogen, potentially disrupting interactions with flat binding pockets (e.g., 5-HT₁A receptors) .

- Para-fluorine : Enhances π-stacking with aromatic residues in targets like dopamine D₂ receptors. Validate via comparative molecular dynamics simulations . Experimental Design: Synthesize both isomers and compare IC₅₀ values in receptor-binding assays.

Key Recommendations for Researchers

- Prioritize fluorine substitution patterns to balance target affinity and metabolic stability.

- Employ orthogonal purification (e.g., preparative HPLC) to isolate intermediates with >98% purity.

- Validate biological activity using both recombinant assays and primary cell models to mitigate off-target artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.